molecular formula C7H13NO B3174983 5-Azaspiro[2.5]octan-8-ol CAS No. 955028-96-3

5-Azaspiro[2.5]octan-8-ol

Cat. No.: B3174983
CAS No.: 955028-96-3
M. Wt: 127.18
InChI Key: XFVIPNSXLIWOIR-UHFFFAOYSA-N
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Description

5-Azaspiro[2.5]octan-8-ol is a chemical compound with the IUPAC name 5-azaspiro [2.5]octan-8-ol hydrochloride . It has a molecular weight of 163.65 . The compound is typically stored at room temperature and is available in a solid, powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c9-6-1-4-8-5-7(6)2-3-7;/h6,8-9H,1-5H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid powder at room temperature . It has a molecular weight of 163.65 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Synthesis and Drug Discovery Scaffolds

Diversity-Oriented Synthesis of Azaspirocycles : A study by Wipf, Stephenson, and Walczak (2004) introduced a method for the rapid synthesis of omega-unsaturated dicyclopropylmethylamines, which are then converted into heterocyclic azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds serve as functionalized pyrrolidines, piperidines, and azepines, important scaffolds in chemistry-driven drug discovery Wipf, Stephenson, & Walczak, 2004.

Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes : Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes. These spirocycles were designed as multifunctional and structurally diverse modules for drug discovery, highlighting the versatility and potential of azaspirocycles in medicinal chemistry Li, Rogers-Evans, & Carreira, 2013.

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name

5-azaspiro[2.5]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-1-4-8-5-7(6)2-3-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVIPNSXLIWOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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